Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate
CAS No.: 920115-99-7
Cat. No.: VC21376552
Molecular Formula: C20H22N2O4S
Molecular Weight: 386.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920115-99-7 |
|---|---|
| Molecular Formula | C20H22N2O4S |
| Molecular Weight | 386.5g/mol |
| IUPAC Name | ethyl 2-[2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
| Standard InChI | InChI=1S/C20H22N2O4S/c1-3-25-19(23)14-22-18-10-5-4-9-17(18)21-20(22)27-12-11-26-16-8-6-7-15(13-16)24-2/h4-10,13H,3,11-12,14H2,1-2H3 |
| Standard InChI Key | DJALWOBKNNLMNQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC(=C3)OC |
| Canonical SMILES | CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC(=C3)OC |
Introduction
Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is a complex organic compound belonging to the benzimidazole derivatives class. It integrates a benzimidazole moiety with an ethyl acetate group and a methoxyphenoxyethylthio substituent, suggesting potential biological activity and applications in medicinal chemistry. This compound is synthesized through reactions involving benzimidazole derivatives and substituted phenols, typically starting from readily available precursors.
Synthesis and Characterization
The synthesis of Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate typically involves the reaction of ethyl 2-(1H-benzimidazol-2-yl)acetate with 3-methoxyphenol and an appropriate thiol. The reactions are monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm product formation.
Research Findings and Future Directions
While specific biological activity data for Ethyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate is limited, studies on similar benzimidazole derivatives indicate promising applications in medicinal chemistry. Further research is necessary to explore its pharmacological properties and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume